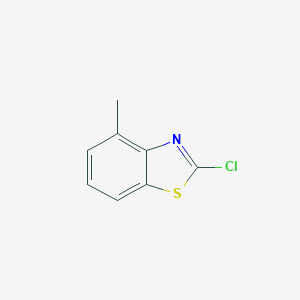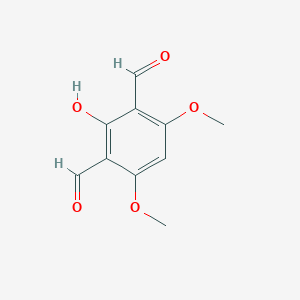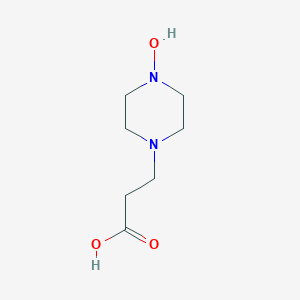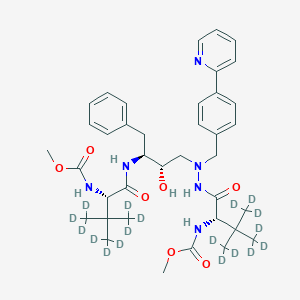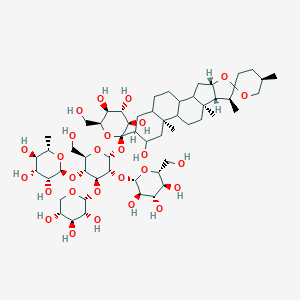
3-Rxgsd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Rxgsd is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a complex molecule that is synthesized using a specific method that involves several steps. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-Rxgsd is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are required for the growth and survival of cancer cells and viruses. The exact targets of 3-Rxgsd are still under investigation.
生化学的および生理学的効果
Studies have shown that 3-Rxgsd has several biochemical and physiological effects. The compound has been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, 3-Rxgsd has been shown to inhibit the growth of cancer cells by blocking cell division. The compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
The advantages of using 3-Rxgsd in lab experiments are its potential applications in various fields of scientific research. The compound has been found to be effective against a wide range of cancer cell lines and drug-resistant bacteria. Additionally, 3-Rxgsd has been shown to be effective against viral infections, including HIV and hepatitis C. However, the limitations of using 3-Rxgsd in lab experiments are its complex synthesis method and the limited availability of the compound.
将来の方向性
The future directions of 3-Rxgsd research include further studies on the mechanism of action of the compound, its potential applications in various fields of scientific research, and the development of more efficient synthesis methods. Additionally, research on the toxicity and safety of 3-Rxgsd is necessary before the compound can be used in clinical trials. The potential use of 3-Rxgsd in combination with other drugs for the treatment of cancer and viral infections should also be investigated.
Conclusion:
In conclusion, 3-Rxgsd is a synthetic compound that has potential applications in various fields of scientific research. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is necessary to fully understand the potential of 3-Rxgsd in the treatment of cancer and viral infections.
合成法
The synthesis of 3-Rxgsd is a complex process that involves several steps. The first step involves the preparation of the starting materials, which are then subjected to a series of chemical reactions. The final product is obtained after purification and isolation. The synthesis method of 3-Rxgsd is a closely guarded secret, and only a few research groups have been successful in synthesizing the compound.
科学的研究の応用
3-Rxgsd has several potential applications in scientific research. It has been studied for its antiviral, antibacterial, and anticancer properties. The compound has been shown to inhibit the growth of several cancer cell lines and has also been found to be effective against drug-resistant bacteria. Additionally, 3-Rxgsd has been studied for its potential use in treating viral infections, including HIV and hepatitis C.
特性
CAS番号 |
139979-76-3 |
|---|---|
製品名 |
3-Rxgsd |
分子式 |
C56H92O27 |
分子量 |
1197.3 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-[(4S,5'R,7S,8R,9S,13S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C56H92O27/c1-20-8-11-55(74-18-20)21(2)34-30(81-55)13-26-24-7-6-23-12-27(28(60)14-54(23,5)25(24)9-10-53(26,34)4)56(48(72)41(68)38(65)32(16-58)82-56)83-52-47(80-51-44(71)40(67)37(64)31(15-57)76-51)46(79-49-42(69)36(63)29(61)19-73-49)45(33(17-59)77-52)78-50-43(70)39(66)35(62)22(3)75-50/h20-52,57-72H,6-19H2,1-5H3/t20-,21+,22+,23?,24?,25?,26?,27?,28?,29-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46+,47-,48-,49-,50+,51+,52-,53+,54+,55?,56-/m1/s1 |
InChIキー |
KADIFLZXWRELEB-VSVOSOTASA-N |
異性体SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC(C(C6)[C@]7([C@@H]([C@H]([C@@H]([C@@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
同義語 |
3-O-((rhamnopyranosyl-(1-3)-xylopyranosyl-(1-2)-)(glucopyranosyl-(1-3))-glucopyranosyl-(1-3)-glucopyranosyl)spirostan-2,3-diol 3-RXGSD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



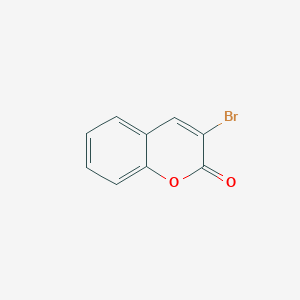
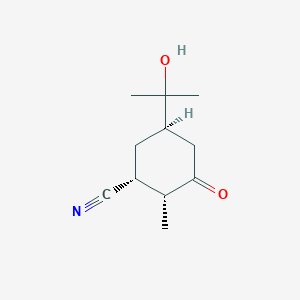
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)

